molecular formula C₁₉H₁₂D₆O₃ B1152972 Tanshinone IIA-d6

Tanshinone IIA-d6

Cat. No.: B1152972
M. Wt: 300.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tanshinone IIA-d6 is a deuterium-labelled isotopologue of Tanshinone IIA, a key bioactive, lipophilic diterpene quinone isolated from the traditional Chinese herb Salvia miltiorrhiza (Danshen) . With a molecular formula of C 19 H 12 D 6 O 3 and a molecular weight of 300.38 g/mol, it serves as a critical internal standard for the quantitative analysis of native Tanshinone IIA using advanced techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), ensuring accuracy and reliability in pharmacokinetic and metabolic studies . Beyond its analytical applications, this compound is a valuable chemical tool for probing the multifaceted pharmacological mechanisms of its parent compound. Tanshinone IIA is extensively researched for its potent anti-cancer activities, functioning as a powerful inhibitor of microtubule formation, thereby disrupting mitosis and suppressing tumor cell proliferation . It also demonstrates significant anti-angiogenic effects, hindering the formation of new blood vessels that tumors need to grow . Furthermore, its robust anti-inflammatory and antioxidant properties are mediated through the modulation of key signaling pathways, including NF-κB and MAPKs, offering research potential in models of cardiovascular disease, atherosclerosis, and neurodegenerative disorders . The use of the deuterated form allows for precise tracking and distinction from endogenous compounds in complex biological systems. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C₁₉H₁₂D₆O₃

Molecular Weight

300.38

Synonyms

1,6,6-Trimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione-d6;  Dan Shen Ketone-d6;  NSC 686518-d6;  NSC 686519-d6;  Tanshinon II-d6;  Tanshinone B-d6;  Tanshinone II-d6;  Tashinone IIA-d6

Origin of Product

United States

Elucidation of Pharmacological Mechanisms at Preclinical and Molecular Levels

Cellular and Molecular Targets of Tanshinone IIA

Tanshinone IIA (Tan-IIA), a primary lipophilic constituent isolated from the root of Salvia miltiorrhiza (Danshen), has garnered significant attention for its diverse pharmacological activities. nih.govfrontiersin.org Its therapeutic potential stems from its interaction with a multitude of cellular and molecular targets, influencing various biological pathways. mdpi.com

Receptor Binding and Ligand-Target Interactions

Computational and experimental studies have identified several receptors as potential targets for Tanshinone IIA. Molecular docking analyses have revealed that Tan-IIA can bind to the kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov This interaction is stabilized by hydrogen bonds with the amino acid residue Cys917 and π-π stacking interactions with Val848. nih.gov Such binding may interfere with the downstream signaling of VEGF, a key regulator of angiogenesis. nih.govmedchemexpress.com

In the context of neuroinflammation, a characteristic feature of Alzheimer's disease, the Receptor for Advanced Glycation End Products (RAGE) has been identified as a target. nih.govnih.gov Tan-IIA has been shown to suppress the RAGE/nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov

Furthermore, in silico studies have suggested that Tan-IIA can interact with retinoic acid receptor alpha (RARα), a crucial protein in acute promyelocytic leukemia. researchgate.net This interaction is supported by pharmacophore modeling and molecular docking results. researchgate.net Other identified potential targets from network pharmacology and molecular docking studies include Growth factor receptor-bound protein 2 (GRB2), Proto-oncogene tyrosine-protein kinase Src (SRC), Epidermal growth factor receptor (EGFR), Estrogen receptor 1 (ESR1), Insulin-like growth factor 1 (IGF1), and Insulin-like growth factor 1 receptor (IGF1R). frontiersin.orgnih.gov

The following table summarizes the key receptor targets of Tanshinone IIA and the observed interactions.

Target ReceptorInteracting Residues/DomainsPredicted Effect
VEGFR2Kinase domain (Cys917, Val848) nih.govInhibition of angiogenesis nih.gov
RAGENot specifiedInhibition of neuroinflammation nih.govnih.gov
RARαNot specifiedPotential therapeutic effect in acute promyelocytic leukemia researchgate.net
GRB2Not specifiedPotential anti-cancer effects frontiersin.orgnih.gov
SRCNot specifiedPotential anti-cancer effects frontiersin.orgnih.gov
EGFRNot specifiedPotential anti-cancer effects frontiersin.orgnih.gov
ESR1Not specifiedPotential anti-cancer effects frontiersin.orgnih.gov
IGF1Not specifiedPotential anti-cancer effects frontiersin.orgnih.gov
IGF1RNot specifiedPotential anti-cancer effects frontiersin.orgnih.gov

Enzyme Modulation and Activity Perturbation

Tanshinone IIA exerts its pharmacological effects by modulating the activity of various enzymes. It has been shown to inhibit the activity of several cytochrome P450 (CYP) enzymes, including CYP1A2. moa.gov.tw In primary rat hepatocytes, Tanshinone IIA inhibited CYP1A2 activity in a concentration-dependent manner. moa.gov.tw

In the context of pulmonary fibrosis, Tan-IIA has been found to modulate the Angiotensin-Converting Enzyme 2 (ACE2)/Angiotensin-(1-7) axis. medsci.org It attenuates bleomycin-induced pulmonary fibrosis by reversing the reduction in ACE2 and Angiotensin-(1-7) levels. medsci.org

Furthermore, molecular docking studies have indicated that Tanshinone IIA can interact with and potentially inhibit enzymes such as Matrix Metalloproteinase-2 (MMP-2). mdpi.com The planar and rigid structure of Tan-IIA allows it to fit within the active site of these enzymes. mdpi.com It has also been shown to regulate the expression and activity of lipid metabolism enzymes in liver cells, which may contribute to its protective effects against non-alcoholic fatty liver disease. frontiersin.org

The table below details the enzymes modulated by Tanshinone IIA and the corresponding effects.

EnzymeEffect of Tanshinone IIA
Cytochrome P450 1A2 (CYP1A2)Inhibition of enzyme activity moa.gov.tw
Angiotensin-Converting Enzyme 2 (ACE2)Upregulation of expression medsci.org
Matrix Metalloproteinase-2 (MMP-2)Potential inhibition mdpi.com
Lipid Metabolism EnzymesRegulation of expression and activity frontiersin.org

Protein-Protein Interaction Network Analysis

Network pharmacology approaches have been instrumental in elucidating the complex interplay of proteins affected by Tanshinone IIA. These analyses have identified several key hub genes and proteins that are central to the compound's mechanism of action. frontiersin.orgamegroups.orgnih.gov

In studies related to neuroblastoma, protein-protein interaction (PPI) network analysis identified ten hub genes, including GRB2, SRC, EGFR, PTPN1, ESR1, IGF1, MAPK1, PIK3R1, AKT1, and IGF1R, as key targets of Tan-IIA. frontiersin.org Similarly, in the context of osteoarthritis, a network of 28 interacting genes was identified, with nine hub genes being highlighted. amegroups.org

Data mining using tools like Agilent Literature Search (ALS) and STITCH has revealed distinct but overlapping protein networks. The ALS-constructed network pointed to Fos, Jun, Src, PIK3CA, and MAP2K1 as top protein targets, while the STITCH-constructed network highlighted CYP3A4, CYP1A1, and NFκB1. nih.gov These findings underscore the multi-target nature of Tanshinone IIA. frontiersin.orgmdpi.com The interactions of Tanshinone IIA with these proteins can trigger widespread secondary changes in gene expression, leading to complex alterations in the proteome. mdpi.comscilit.com

Intracellular Signaling Cascade Modulation

Tanshinone IIA has been shown to modulate several critical intracellular signaling cascades, which are fundamental to its observed pharmacological effects, including its anti-inflammatory, anti-cancer, and cardioprotective properties. nih.govfrontiersin.org

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Regulation

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and apoptosis, and it is frequently dysregulated in diseases like cancer. nih.gov Tanshinone IIA has been demonstrated to inhibit this pathway in various cancer cell types. nih.govfrontiersin.org For instance, in cholangiocarcinoma cells, Tan-IIA significantly inhibited the levels of PI3K, phosphorylated Akt (p-Akt), and mTOR, thereby suppressing malignant growth. nih.gov This inhibition of the PI3K/Akt/mTOR pathway has also been linked to the induction of apoptosis and autophagy in acute monocytic leukemia. nih.gov

Conversely, in other contexts, such as myocardial ischemia-reperfusion injury, Tanshinone IIA has been shown to activate the PI3K/Akt/mTOR pathway, leading to cardioprotective effects. sigmaaldrich.com It increases the expression levels of PI3K, the ratio of p-Akt/Akt, and mTOR. sigmaaldrich.com Similarly, in a model of cerebral ischemia, Tan-IIA activated this pathway to inhibit autophagy and reduce cell death in hippocampal neurons. frontiersin.org This context-dependent regulation highlights the complexity of Tanshinone IIA's pharmacological actions.

The table below summarizes the regulatory effects of Tanshinone IIA on the PI3K/Akt/mTOR pathway in different disease models.

Disease ModelEffect on PI3K/Akt/mTOR Pathway
CholangiocarcinomaInhibition nih.gov
Acute Monocytic LeukemiaInhibition nih.gov
Myocardial Ischemia-Reperfusion InjuryActivation sigmaaldrich.com
Cerebral IschemiaActivation frontiersin.org
Diabetic NephropathyInhibition dovepress.com

Mitogen-Activated Protein Kinase (MAPK) and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response. nih.govdovepress.com Tanshinone IIA has been widely reported to exert its anti-inflammatory effects by inhibiting these pathways. nih.govdovepress.comnih.gov

In various inflammatory models, Tan-IIA has been shown to suppress the activation of NF-κB. dovepress.comdovepress.com For example, in a model of Alzheimer's disease, it attenuated the levels of NF-κB. dovepress.com It also inhibits the translocation of NF-κB from the cytoplasm to the nucleus. nih.govmdpi.com This inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govdovepress.comnih.gov

Similarly, Tanshinone IIA can regulate the MAPK pathway. nih.govdovepress.com It has been shown to inhibit the phosphorylation of MAPK pathway components like ERK, p38, and JNK in macrophages exposed to cigarette smoke extract. frontiersin.org In vascular smooth muscle cells, Tan-IIA was found to inhibit proliferation and autophagy by down-regulating the p38/MAPK signaling pathway. frontiersin.org The regulation of both the TLR/NF-κB and MAPKs/NF-κB pathways contributes to its anti-inflammatory and neuroprotective roles. nih.govdovepress.comnih.gov

Nrf2/Antioxidant Response Element Pathway Activation

Tanshinone IIA has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. researchgate.netd-nb.infokarger.com This pathway is a critical cellular defense mechanism against oxidative stress. d-nb.info Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). dovepress.com Upon activation by inducers like Tanshinone IIA, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a wide array of antioxidant and cytoprotective genes. d-nb.infokarger.com

Studies have demonstrated that Tanshinone IIA treatment leads to increased levels of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). dovepress.comd-nb.info This activation of the Nrf2/ARE pathway is a key mechanism behind the antioxidant and anti-inflammatory properties of Tanshinone IIA. For instance, in a rat model of silicosis, Tanshinone IIA administration significantly attenuated pulmonary inflammation and fibrosis by activating the Nrf2/ARE pathway and reducing oxidative stress. dovepress.com Similarly, in a model of contrast-induced nephropathy, Tanshinone IIA protected against renal damage by enhancing Nrf2/ARE activation. d-nb.infokarger.com Further research has indicated that Tanshinone IIA can regulate the Keap1/Nrf2 pathway by activating Sestrin2, which in turn reinforces the Nrf2-mediated antioxidant response. nih.gov

Table 1: Effect of Tanshinone IIA on Nrf2 Pathway Components
ComponentEffect of Tanshinone IIAObserved OutcomeReferences
Nrf2Activation/UpregulationIncreased nuclear translocation and binding to ARE researchgate.netdovepress.comd-nb.infokarger.com
HO-1UpregulationEnhanced antioxidant defense dovepress.comd-nb.info
NQO1UpregulationIncreased detoxification of quinones dovepress.com
Keap1DownregulationRelease and activation of Nrf2 dovepress.comnih.gov
Sestrin2ActivationReinforces Nrf2-mediated antioxidant response nih.gov

Other Key Signaling Modulations

Beyond the Nrf2 pathway, Tanshinone IIA modulates a range of other critical signaling cascades implicated in various cellular processes.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cell proliferation, differentiation, and apoptosis. karger.com Dysregulation of this pathway is often associated with diseases like cancer. tandfonline.com Tanshinone IIA has been found to inhibit the activation of the JAK/STAT pathway, particularly STAT3. karger.comexplorationpub.com For example, in rat C6 glioma cells, Tanshinone IIA inhibited constitutive STAT3 activation, leading to suppressed proliferation and induced apoptosis. tandfonline.com Similarly, in pulmonary artery smooth muscle cells, Tanshinone IIA promoted apoptosis by inhibiting the JAK2/STAT3 signaling pathway. karger.com

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a vital role in embryonic development and tissue homeostasis. nih.gov Aberrant activation of this pathway is linked to various diseases, including cancer and fibrosis. frontiersin.orgviamedica.pl Tanshinone IIA has been shown to modulate this pathway through various mechanisms. In some contexts, it inhibits the canonical Wnt/β-catenin pathway by increasing the expression of glycogen (B147801) synthase kinase 3β (GSK-3β) and adenomatous polyposis coli (APC), leading to the degradation of β-catenin. nih.govnih.gov This inhibition can suppress tumor cell growth and induce apoptosis. frontiersin.orgspandidos-publications.com For instance, Tanshinone IIA was found to induce apoptosis in pituitary adenoma cells by inhibiting Wnt/β-catenin-dependent MGMT expression. spandidos-publications.com Conversely, in the context of cardiac differentiation, Tanshinone IIA has been shown to promote the non-canonical Wnt pathway by increasing the expression of Wnt5a and Wnt11. nih.govnih.gov

Notch-1 Pathway: The Notch signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions. frontiersin.org Tanshinone IIA has been demonstrated to influence the Notch-1 pathway, particularly in the context of cancer. High doses of Tanshinone IIA have been shown to upregulate the Notch-1 pathway, which can lead to the suppression of cancer cell migration and proliferation and the promotion of apoptosis. frontiersin.orgresearchgate.netnih.gov For example, in astrocytoma cells, high-dose Tanshinone IIA suppressed migration and promoted apoptosis via the Notch-1 pathway, which was associated with the downregulation of c-Myc, MMP-9, and Bcl-2. researchgate.netnih.gov

TLR4 Pathway: The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers inflammatory responses. spandidos-publications.com Tanshinone IIA has been found to inhibit the TLR4 signaling pathway, thereby exerting anti-inflammatory effects. dovepress.comnih.govfrontiersin.org It can suppress the expression of TLR4 and its downstream signaling components like MyD88 and TAK1, leading to the inhibition of NF-κB activation and the production of pro-inflammatory cytokines. spandidos-publications.comdovepress.com For instance, in vascular smooth muscle cells, Tanshinone IIA was shown to inhibit LPS-induced inflammatory responses by partially suppressing the TLR4/TAK1/NF-κB signaling pathway. spandidos-publications.com In a model of acute myocardial infarction, Tanshinone IIA was found to inhibit cardiomyocyte pyroptosis, likely through the inhibition of the TLR4/NF-κB p65 signaling pathway. nih.govfrontiersin.org

Table 2: Modulation of Key Signaling Pathways by Tanshinone IIA
Signaling PathwayEffect of Tanshinone IIAKey Molecular TargetsCellular OutcomeReferences
JAK/STATInhibitionSTAT3, JAK2Inhibition of proliferation, induction of apoptosis karger.comtandfonline.comexplorationpub.com
Wnt/β-cateninModulation (Inhibition/Activation)β-catenin, GSK-3β, APC, Wnt5a, Wnt11Inhibition of tumor growth, promotion of cardiac differentiation nih.govfrontiersin.orgviamedica.plnih.govspandidos-publications.com
Notch-1UpregulationNotch-1, c-Myc, MMP-9, Bcl-2Suppression of migration, induction of apoptosis frontiersin.orgresearchgate.netnih.gov
TLR4InhibitionTLR4, MyD88, TAK1, NF-κB p65Anti-inflammatory effects, inhibition of pyroptosis spandidos-publications.comdovepress.comnih.govfrontiersin.org

Gene Expression and Proteomic Profiling in Response to Tanshinone IIA

The pharmacological effects of Tanshinone IIA are underpinned by its ability to induce widespread changes in gene and protein expression.

Transcriptomic Alterations and Gene Regulation Studies

Transcriptomic analyses, such as RNA sequencing (RNA-seq), have provided a global view of the gene expression changes induced by Tanshinone IIA. These studies have revealed that Tanshinone IIA can significantly alter the expression of hundreds of genes involved in various cellular processes. nih.govfrontiersin.org For example, in a cellular model of diabetic nephropathy, RNA-seq analysis showed that Tanshinone IIA treatment led to the significant alteration of 1416 genes, including the enhancement of the glutathione-mediated detoxification pathway to counteract oxidative stress and inflammation. nih.gov

Furthermore, transcriptomic studies have been instrumental in identifying novel therapeutic targets of Tanshinone IIA. dntb.gov.ua In a study on pulmonary fibrosis, RNA-seq analysis identified Sestrin2 as a key gene upregulated by Tanshinone IIA, which was subsequently shown to be crucial for its anti-fibrotic effects. nih.gov Comparative transcriptomic analyses have also been used to understand the differential accumulation of tanshinones in different varieties of Salvia miltiorrhiza, identifying numerous differentially expressed genes involved in tanshinone biosynthesis. researchgate.net

Proteomic and Metabolomic Investigations

Proteomic and metabolomic approaches have further elucidated the molecular mechanisms of Tanshinone IIA by providing insights into changes at the protein and metabolite levels. globalauthorid.commdpi.com These studies have identified numerous differentially expressed proteins and metabolites in response to Tanshinone IIA treatment, which are often associated with specific signaling pathways. researchgate.net For instance, a combined proteomic and metabolomic analysis of RAW 264.7 cells treated with Tanshinone IIA identified 83 differentially expressed proteins and 54 differential metabolites, with the differentially expressed proteins being primarily associated with pathways like fatty acid degradation and ferroptosis. researchgate.net

A particularly powerful technique is ¹³C metabolic flux analysis (MFA) , which allows for the quantitative tracking of metabolic pathways. xjtu.edu.cndbcls.jp Studies utilizing ¹³C-MFA have revealed that Tanshinone IIA can modulate cellular energy metabolism. xjtu.edu.cnnih.govresearchgate.net For example, in the context of pulmonary fibrosis, ¹³C-MFA using [U-¹³C]-glucose showed that Tanshinone IIA inhibited glycolysis and the tricarboxylic acid (TCA) cycle flux. xjtu.edu.cn Another study using [U-¹³C₅]-glutamine as a tracer demonstrated that Tanshinone IIA alleviates pulmonary fibrosis by modulating glutamine metabolic reprogramming, accurately quantifying the flux of glutaminolysis, proline synthesis, and the TCA cycle. nih.govresearchgate.net These findings highlight the ability of Tanshinone IIA to reprogram cellular metabolism, which contributes to its therapeutic effects.

In Vitro and in Vivo Biological Activities in Disease Models Preclinical Research

Anti-inflammatory and Immunomodulatory Activities in Preclinical Models

Tanshinone IIA demonstrates potent anti-inflammatory and immunomodulatory effects across various preclinical models. dovepress.commdpi.com The compound can modulate inflammatory signaling pathways, such as the Toll-like receptor/NF-κB (TLR/NF-κB) pathway, to exert its anti-inflammatory role. dovepress.com It has been shown to protect neurons and reduce atherosclerosis through its anti-inflammatory actions. nih.gov

Tanshinone IIA significantly influences the expression of cytokines and chemokines, key mediators of inflammatory and immune responses. nih.govnih.gov In diverse preclinical settings, it has been shown to suppress the production of pro-inflammatory cytokines while in some cases boosting anti-inflammatory ones.

In models of atherosclerosis, Tan-IIA has been found to reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govfrontiersin.org Studies on lipopolysaccharide (LPS)-stimulated macrophages have shown that Tan-IIA can decrease the production of IL-1β, IL-6, and TNF-α. plos.orgresearchgate.net Furthermore, it has been observed to inhibit the secretion of IL-1β and IL-18. frontiersin.org In models of experimental autoimmune encephalomyelitis, Tan-IIA was associated with the downregulation of serum and brain IL-17 and IL-23. dovepress.com Conversely, some studies report that Tan-IIA can elevate the levels of the anti-inflammatory cytokine IL-10. dovepress.comnih.gov

The compound also modulates chemokines. In hepatic stellate cells, Tan-IIA attenuated LPS-induced mRNA expressions of CCL2, CCL3, and CCL5. plos.org Similarly, in inflamed human adipocytes, Tan-IIA counter-regulated the secretion of several chemokines including CCL2/MCP-1, CXCL10/IP-10, and CCL5/RANTES. nih.govnih.gov

Cytokine/ChemokineEffect of Tanshinone IIADisease Model/Cell TypeCitation(s)
Pro-inflammatory
TNF-αDecreaseAtherosclerosis models, LPS-stimulated macrophages nih.govplos.org
IL-6DecreaseAtherosclerosis models, LPS-stimulated macrophages, RA models nih.govmdpi.complos.org
IL-1βDecreaseLPS-stimulated macrophages, aCUTE Myocardial Infarction models plos.orgfrontiersin.org
IL-17DecreaseExperimental autoimmune encephalomyelitis, RA models dovepress.commdpi.com
IL-23DecreaseExperimental autoimmune encephalomyelitis dovepress.com
MCP-1 (CCL2)DecreaseAtherosclerosis models, Hepatic stellate cells nih.govplos.org
CCL3DecreaseHepatic stellate cells plos.org
CCL5 (RANTES)DecreaseHepatic stellate cells, Human adipocytes nih.govnih.govplos.org
Anti-inflammatory
IL-10IncreaseLPS-stimulated macrophages dovepress.comnih.gov

Tanshinone IIA exerts significant regulatory effects on various immune cells, including neutrophils, macrophages, and dendritic cells. dovepress.comnih.gov In mouse models of colitis, Tan-IIA was found to reduce the infiltration and activation of intestinal mucosal neutrophils. mdpi.com It has also been shown to promote the resolution of inflammation by accelerating neutrophil reverse migration and apoptosis. nih.gov

A key aspect of Tan-IIA's immunomodulatory activity is its ability to regulate macrophage polarization. scielo.brfrontiersin.orgresearchgate.net It can promote the shift of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. scielo.brresearchgate.net This has been observed in LPS-stimulated RAW264.7 macrophages and in models of cerebral ischemia reperfusion injury. frontiersin.orgresearchgate.net By inhibiting M1 polarization and promoting M2 polarization, Tan-IIA can suppress the inflammatory response. frontiersin.org Furthermore, Tan-IIA has been found to inhibit dendritic cell maturation and their ability to activate T-cells, thereby attenuating adaptive immune responses. dovepress.commdpi.com

Immune CellEffect of Tanshinone IIAPreclinical ModelCitation(s)
Neutrophils Reduced infiltration and activationMouse models of colitis mdpi.com
Promoted reverse migration and apoptosisZebrafish and human systems nih.gov
Macrophages Promoted polarization from M1 to M2 phenotypeLPS-stimulated macrophages, Cerebral ischemia models scielo.brfrontiersin.orgresearchgate.net
Inhibited foam cell formationMacrophage-derived foam cells nih.gov
Dendritic Cells (DCs) Inhibited maturation and T-cell activation potentialIn vitro human DC models dovepress.commdpi.com

Antioxidant System Modulation in Cellular and Animal Models

Tanshinone IIA exhibits significant antioxidant properties in a variety of cellular and animal models. frontiersin.orgdovepress.comresearchgate.net This activity is crucial for its protective effects in conditions associated with oxidative stress, such as cardiovascular diseases. nih.govdovepress.com

Tanshinone IIA has been shown to directly counteract oxidative stress by reducing the levels of reactive oxygen species (ROS). researchgate.net In models of atherosclerosis, it suppresses ROS production induced by oxidized low-density lipoprotein (oxLDL). nih.govdovepress.com In LPS-stimulated macrophages, Tan-IIA restricts the generation of intracellular ROS. nih.gov Studies using orbital fibroblasts from patients with Graves' orbitopathy demonstrated that Tan-IIA significantly inhibited ROS generation induced by cigarette smoke extract or hydrogen peroxide. arvojournals.org Furthermore, in hypertensive rat models, it inhibited the activity of NAD(P)H oxidase, a major source of cellular ROS. researchgate.net

Beyond directly scavenging ROS, Tanshinone IIA also enhances the body's own antioxidant defense systems. It has been shown to increase the activity and levels of key endogenous antioxidant enzymes. For instance, Tan-IIA treatment elevated the levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). dovepress.com In models of diabetic kidney disease and neurodegenerative disease, Tan-IIA was found to increase SOD activity while reducing malondialdehyde (MDA), a marker of lipid peroxidation. dovepress.comfrontiersin.org Additionally, Tan-IIA has been observed to upregulate the expression of heme oxygenase-1 (HO-1), another critical antioxidant enzyme. arvojournals.org

Antiproliferative and Pro-apoptotic Effects in Preclinical Disease Models

Tanshinone IIA has demonstrated significant antiproliferative and pro-apoptotic effects in a wide range of human tumor cell lines, highlighting its potential as an anticancer agent. frontiersin.orgfrontiersin.orgresearchgate.net Its mechanisms of action involve inducing cell cycle arrest, promoting apoptosis through various signaling pathways, and inhibiting tumor cell migration. frontiersin.orgfrontiersin.org

The compound has shown efficacy against leukemia, lung, hepatocellular, gastric, colorectal, glioma, osteosarcoma, cervical, ovarian, breast, and prostate cancer cells. frontiersin.org For instance, in human colon cancer cells (Colo-205), Tan-IIA reduced cell growth in a concentration-dependent manner and induced apoptosis. thieme-connect.com In human bladder cancer cells, it caused cell death in a time- and dose-dependent manner. mdpi.com

The pro-apoptotic effects of Tan-IIA are mediated through multiple molecular pathways. It can induce the intrinsic (mitochondrial) pathway of apoptosis by increasing the Bax/Bcl-2 ratio, promoting the release of cytochrome c from mitochondria, and activating caspase-9 and caspase-3. frontiersin.orgthieme-connect.comspandidos-publications.com In some cancer cells, such as A549 lung cancer cells, it induces apoptosis via the JNK signaling pathway. spandidos-publications.com Furthermore, Tan-IIA has been shown to downregulate survival proteins like survivin and Mcl-1. dovepress.comfrontiersin.org In certain contexts, it can also trigger the extrinsic apoptosis pathway by up-regulating Fas proteins. thieme-connect.com Additionally, Tan-IIA can arrest the cell cycle at different phases, such as the G2/M or S phase, depending on the cancer cell type, thereby inhibiting proliferation. frontiersin.orgnih.gov

Cancer Cell LineEffect of Tanshinone IIAKey Molecular MechanismsCitation(s)
Leukemia (THP-1, U937) Induces apoptosis and autophagy, inhibits proliferationDownregulation of Survivin, Upregulation of Bax, PI3K/Akt/mTOR inhibition frontiersin.org
Lung Cancer (A549, PC9) Induces apoptosis, arrests cell cycle at S phase, inhibits proliferationAbduction of ROS, Increased Bax/Bcl-2 ratio, JNK activation frontiersin.orgspandidos-publications.comnih.gov
Gastric Carcinoma (AGS, SGC-7901) Inhibits proliferation, induces apoptosisDecreased Mcl-1 and Bcl-xL, Increased Bax and CHOP frontiersin.orgnih.gov
Colon Cancer (Colo-205) Inhibits growth, induces apoptosisIncreased p53 and p21, cytochrome c release, Fas upregulation thieme-connect.com
Bladder Cancer (5637, T24) Induces apoptosis and cytotoxicityActivation of caspase-9 and caspase-3 mdpi.com
Cervical Cancer (CaSki, SiHa) Induces apoptosis, inhibits cell viabilityDownregulation of HPV E6/E7, p53-mediated apoptosis frontiersin.orgspandidos-publications.com
Ovarian Cancer Inhibits growth, induces apoptosisPI3K/AKT/JNK pathway inhibition, Downregulation of survivin frontiersin.org
Breast Cancer (MCF-7, MDA-MB-231) Inhibits proliferation, induces apoptosisDecreased Bcl-2/Bax ratio, Activation of caspase-3 frontiersin.org

Cell Cycle Arrest Mechanisms

Preclinical studies have indicated that Tanshinone IIA can halt the progression of the cell cycle in various cancer cell lines, a critical mechanism for inhibiting tumor growth. In human oral cancer KB cells, treatment with Tanshinone IIA resulted in cell cycle arrest at the G2/M phase. nih.gov Similarly, in esophageal carcinoma cell lines (EC-1 and ECa-109), the compound induced cell cycle arrest in the S and G2/M phases. nih.gov This effect is often associated with the modulation of key regulatory proteins. For instance, in esophageal cancer cells, Tanshinone IIA treatment led to increased levels of p53 and p21 proteins, while concurrently inhibiting cyclin B1 and CDC2. nih.gov Research in ovarian cancer cells also demonstrated a dose-dependent induction of G2/M phase arrest. amegroups.org

Table 1: Effects of Tanshinone IIA on Cell Cycle Arrest in Cancer Cell Lines

Cell Line Cancer Type Effect on Cell Cycle Key Molecular Changes
KB Oral Cancer G2/M Arrest nih.gov Not specified
EC-1, ECa-109 Esophageal Carcinoma S and G2/M Arrest nih.gov Increased p53 and p21; Inhibited cyclin B1 and CDC2 nih.gov
A2780, ID-8 Ovarian Cancer G2/M Arrest amegroups.org Not specified

Induction of Apoptosis in Cancer Cell Lines and Animal Tumor Models

A substantial body of evidence highlights the pro-apoptotic activity of Tanshinone IIA in a multitude of cancer models. This programmed cell death is a key component of its anti-tumor effects. frontiersin.orgfrontiersin.org

In vitro, Tanshinone IIA has been shown to induce apoptosis in various human cancer cell lines. In human oral cancer KB cells, apoptosis was mediated through a mitochondria-dependent pathway, characterized by the dissipation of mitochondrial membrane potential and activation of caspases. nih.gov Similarly, in esophageal carcinoma cells, the compound triggered apoptosis via the Akt1/Bax/Bcl-2/Caspase-9/Caspase-3 pathway. nih.gov Studies on ovarian cancer cells revealed that Tanshinone IIA induces apoptosis by upregulating caspases-3, -8, and -9, and downregulating the anti-apoptotic proteins Bcl-w and Mcl-1L. nih.gov Furthermore, in acute monocytic leukemia U937 cells, Tanshinone IIA induced apoptosis by increasing the levels of active caspase-3 and Bax, while decreasing Bcl-2. nih.gov

In vivo studies using animal tumor models have corroborated these findings. In a xenograft model of acute monocytic leukemia using U937 cells, Tanshinone IIA treatment significantly inhibited tumor growth and increased cell apoptosis in tumor tissues. nih.gov Similarly, in a tumor xenograft mouse model of ovarian cancer, the compound significantly reduced tumor weight and increased the tumor apoptotic index. amegroups.orgnih.gov

Table 2: Pro-Apoptotic Effects of Tanshinone IIA in Preclinical Models

Model System Cancer Type Key Findings
KB cell line Oral Cancer Mitochondria-dependent apoptosis; Caspase activation nih.gov
EC-1, ECa-109 cell lines Esophageal Carcinoma Activation of Akt1/Bax/Bcl-2/Caspase-9/Caspase-3 pathway nih.gov
A2780 cell line Ovarian Cancer Upregulation of caspases-3, -8, -9; Downregulation of Bcl-w and Mcl-1L nih.gov
U937 cell line Acute Monocytic Leukemia Upregulation of active caspase-3 and Bax; Downregulation of Bcl-2 nih.gov
U937 xenograft model Acute Monocytic Leukemia Inhibition of tumor growth; Increased apoptosis in tumor tissue nih.gov

Inhibition of Cell Migration, Invasion, and Angiogenesis

The ability of cancer cells to migrate, invade surrounding tissues, and stimulate the formation of new blood vessels (angiogenesis) is crucial for tumor progression and metastasis. Tanshinone IIA has demonstrated inhibitory effects on these processes in several preclinical models.

In vitro studies have shown that Tanshinone IIA can suppress the migration and invasion of various cancer cells, including acute monocytic leukemia U937 cells and cervix carcinoma stem-like cells. nih.govnih.gov In ovarian cancer cells, it was found to suppress cell migration by inhibiting focal adhesion kinase (FAK) phosphorylation. amegroups.org

The anti-angiogenic properties of Tanshinone IIA have also been well-documented. It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs) in vitro. nih.gov Furthermore, in vivo and ex vivo assays, such as the chorioallantoic membrane (CAM) assay and rat aortic ring assay, have confirmed its ability to inhibit angiogenesis. nih.gov The mechanism often involves the downregulation of the VEGF/VEGFR2 pathway. nih.gov In a tumor mouse model of ovarian cancer, Tanshinone IIA inhibited tumor vessel density by down-regulating VEGF protein expression. amegroups.org

Table 3: Inhibition of Migration, Invasion, and Angiogenesis by Tanshinone IIA

Process Model System Key Findings
Migration & Invasion U937 cell line (Acute Monocytic Leukemia) Inhibited migration and invasion nih.gov
Cervix Carcinoma Stem-like Cells Suppressed migration and invasion nih.gov
A2780, ID-8 cell lines (Ovarian Cancer) Suppressed cell migration via inhibition of FAK phosphorylation amegroups.org
Angiogenesis HUVECs (in vitro) Inhibited cell proliferation, migration, and tube formation; Suppressed VEGR2 and CD146 expression nih.gov
Chorioallantoic Membrane (CAM) Assay (ex vivo) Inhibited angiogenesis nih.gov
Rat Aortic Ring Assay (ex vivo) Inhibited angiogenesis nih.gov

Neuroprotective Effects in Experimental Models of Neurological Disorders

Tanshinone IIA has shown promise as a neuroprotective agent in various preclinical models of neurological disorders, attributed to its anti-inflammatory and antioxidant properties. nih.gov

Protection Against Ischemia/Reperfusion Injury in Animal Brain Models

In animal models of stroke, specifically middle cerebral artery occlusion (MCAO) followed by reperfusion, Tanshinone IIA has demonstrated significant neuroprotective effects. plos.orgnih.gov Studies in rats have shown that treatment with the compound can significantly reduce neurological deficits, brain water content (edema), and infarct volume. plos.orgnih.gov It has also been observed to improve the distribution and morphology of neurons and reduce apoptosis in the brain tissue of MCAO rats. nih.gov One of the proposed mechanisms for this protection is the attenuation of the inflammatory response associated with ischemia/reperfusion injury. plos.org

Modulation of Neuroinflammation and Oxidative Stress in Neuronal Cell Cultures

The neuroprotective effects of Tanshinone IIA are closely linked to its ability to combat neuroinflammation and oxidative stress. In a rat model of cerebral ischemia/reperfusion, the compound was found to inhibit the expression of macrophage migration inhibitory factor (MIF) and the release of pro-inflammatory cytokines such as TNF-α and IL-6. plos.org It also attenuated the increase in NF-κB expression and activity induced by the injury. plos.org

In neuronal cell cultures, Tanshinone IIA has been shown to protect against glutamate-induced oxidative toxicity by reducing reactive oxygen species levels and enhancing the activities of antioxidant enzymes like superoxide dismutase and catalase. researchgate.net Furthermore, in a model of oxygen-glucose deprivation/reperfusion (OGD/R) in hippocampal neuronal cells, it attenuated cell death by suppressing the increase in intracellular reactive oxygen species (ROS). nih.gov The compound also showed the ability to modulate microglial activation, a key process in neuroinflammation, by downregulating M1 microglia and upregulating M2 microglia in MCAO rats. frontiersin.org In APP/PS1 mice, a model for Alzheimer's disease, Tanshinone IIA attenuated neuroinflammation by inhibiting the RAGE/NF-κB signaling pathway. nih.gov

Table 4: Neuroprotective Effects of Tanshinone IIA

Condition Model System Key Findings
Ischemia/Reperfusion Injury Rat MCAO model Reduced neurological deficits, brain edema, and infarct volume; Improved neuronal morphology and reduced apoptosis plos.orgnih.govnih.gov
Neuroinflammation Rat MCAO model Inhibited MIF, TNF-α, and IL-6 expression; Attenuated NF-κB activity plos.org
APP/PS1 mouse model Attenuated neuroinflammation via inhibition of RAGE/NF-κB signaling nih.gov
Oxidative Stress SH-SY5Y neuroblastoma cells Protected against glutamate-induced oxidative toxicity; Reduced ROS; Enhanced antioxidant enzyme activity researchgate.net

Cardioprotective Activities in Animal Models of Cardiovascular Disease

Tanshinone IIA has been extensively studied for its beneficial effects on the cardiovascular system and is used clinically in some Asian countries for coronary heart disease. nih.gov Preclinical studies have highlighted its cardioprotective actions, which are largely attributed to its anti-oxidant and anti-inflammatory properties. nih.gov

In a rat model of diabetic cardiomyopathy, pretreatment with Tanshinone IIA preserved cardiac function, as evidenced by increased left ventricular ejection fraction and other hemodynamic parameters. d-nb.info It also reduced myocardial apoptosis and alleviated ultrastructural changes in mitochondria. d-nb.info A meta-analysis of animal studies on myocardial ischemia/reperfusion injury concluded that Tanshinone IIA significantly decreased myocardial infarct size and the levels of cardiac enzymes. frontiersin.org The mechanisms underlying these cardioprotective effects include antioxidant, anti-inflammatory, and anti-apoptotic actions. frontiersin.org More recent research suggests that the cardioprotective effects of Tanshinone IIA against myocardial infarction may also be associated with improvements in the gut-brain axis, by reducing intestinal damage and subsequent neuroinflammation. nih.govresearchgate.net

Table 5: Cardioprotective Effects of Tanshinone IIA in Animal Models

Disease Model Key Findings Proposed Mechanisms
Diabetic Cardiomyopathy (Rat) Preserved cardiac function; Reduced myocardial apoptosis; Alleviated mitochondrial damage d-nb.info Enhanced Akt and GSK-3b phosphorylation; Inhibited NF-κB phosphorylation d-nb.info
Myocardial Ischemia/Reperfusion (Animal Model Meta-analysis) Decreased myocardial infarct size; Reduced cardiac enzyme levels frontiersin.org Antioxidant, anti-inflammatory, and anti-apoptotic effects frontiersin.org

Anti-Atherosclerotic and Anti-Thrombotic Mechanisms

Tanshinone IIA has demonstrated significant anti-atherosclerotic and anti-thrombotic activities in various preclinical models. Its mechanisms of action are multifaceted, primarily revolving around its anti-inflammatory, antioxidant, and immunomodulatory properties. dovepress.comnih.gov

One of the key actions of Tanshinone IIA in preventing atherosclerosis is its ability to inhibit the oxidation of low-density lipoprotein (LDL). nih.gov It has been shown to decrease serum levels of oxidized LDL (oxLDL) in ApoE−/− mice, which is a crucial step in reducing atherosclerotic lesion formation. dovepress.com Additionally, it protects endothelial cells from oxidative stress. dovepress.com In vitro studies using vascular smooth muscle cells (VSMCs) have revealed that Tanshinone IIA can inhibit inflammatory responses induced by lipopolysaccharide (LPS) by partially suppressing the TLR4/TAK1/NF-κB signaling cascade. dovepress.com

The compound also modulates the behavior of various cells involved in the atherosclerotic process. It has been found to inhibit the migration and development of smooth muscle cells, reduce the adhesion of monocytes to the arterial endothelium, and curb cholesterol accumulation mediated by macrophages. nih.gov Furthermore, Tanshinone IIA has anti-thrombotic effects by inhibiting platelet aggregation. nih.gov These cardioprotective effects are strongly linked to its ability to reduce the production of inflammatory mediators and regulate signal transduction pathways such as the TLR/NF-κB and MAPKs/NF-κB pathways. dovepress.comnih.gov

A meta-analysis of randomized controlled trials on its derivative, sodium tanshinone IIA sulfonate (STS), has shown that it can reduce levels of pro-inflammatory cytokines (like IL-6, TNF-α, and IL-1β), adhesion molecules (such as ICAM-1 and P-selectin), and chemokines (including MCP-1). frontiersin.org These effects are attributed to the downregulation of the NF-κB pathway, suppression of the NLRP3 inflammasome, and modulation of the MAPK/HIF-1α signaling pathway. frontiersin.org

Key Anti-Atherosclerotic and Anti-Thrombotic Mechanisms of Tanshinone IIA

MechanismEffectSignaling Pathway/TargetModel SystemReference
Inhibition of LDL OxidationDecreased serum oxLDL-ApoE-/- mice dovepress.com
Anti-inflammatoryInhibition of LPS-induced inflammationTLR4/TAK1/NF-κBVascular Smooth Muscle Cells (in vitro) dovepress.com
Cellular ModulationInhibition of smooth muscle cell migration, monocyte adhesion, and macrophage cholesterol accumulation-- nih.gov
Anti-thromboticInhibition of platelet aggregation-- nih.gov
ImmunomodulationReduced production of inflammatory mediatorsTLR/NF-κB, MAPKs/NF-κB- dovepress.comnih.gov

Myocardial Injury Attenuation and Cardiac Remodeling Prevention

Tanshinone IIA exhibits significant cardioprotective effects by attenuating myocardial injury and preventing adverse cardiac remodeling following ischemic events. tandfonline.com Preclinical studies have consistently demonstrated its ability to reduce myocardial infarct size, improve cardiac function, and inhibit apoptosis and inflammation in the heart tissue. researchgate.net

In rat models of myocardial ischemia/reperfusion (I/R) injury, treatment with Tanshinone IIA resulted in a significant reduction in the infarct size and a decrease in the activities of cardiac enzymes like creatine (B1669601) kinase (CK) and aspartate aminotransferase (AST). tandfonline.com The protective mechanism involves the enhancement of antioxidant defenses, as evidenced by increased activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and a reduction in malondialdehyde (MDA) levels. tandfonline.com Furthermore, it lowers the expression of pro-inflammatory cytokines such as TNF-α and IL-6. tandfonline.com

A key aspect of its cardioprotective action is the inhibition of the NLRP3 inflammasome, a multiprotein complex that triggers inflammation. scielo.br Tanshinone IIA has been shown to suppress the activation of the NLRP3 inflammasome and the differentiation of pro-inflammatory Th17 cells, thereby ameliorating the inflammatory response in myocardial tissue. scielo.br In a mouse model of myocardial infarction, nanoparticle-mediated delivery of Tanshinone IIA was found to reduce adverse cardiac remodeling by inhibiting the NF-κB pathway. tandfonline.com

Tanshinone IIA also plays a role in preventing cardiac hypertrophy. Studies have shown that it can inhibit Angiotensin II-induced hypertrophy in vitro and transverse aortic constriction (TAC)-induced cardiac hypertrophy in vivo. tandfonline.com This effect is mediated by the suppression of galectin-3 expression through the inhibition of ALKBH5-mediated N6-methyladenosine (m6A) modification. tandfonline.com

Effects of Tanshinone IIA on Myocardial Injury and Remodeling

EffectKey FindingsMechanism of ActionModel SystemReference
Reduction of Infarct SizeSignificantly decreased myocardial infarct size.Antioxidant, anti-inflammatory, anti-apoptotic effects.Rat I/R model researchgate.net
Improved Cardiac FunctionReduced CK and AST activities.Increased SOD and GSH-Px, decreased MDA, TNF-α, and IL-6.Rat I/R model tandfonline.com
Anti-inflammatoryInhibited NLRP3 inflammasome activation and Th17 cell differentiation.Suppression of NLRP3, Caspase-1.Rat MI/RI model scielo.br
Prevention of Cardiac RemodelingReduced adverse cardiac remodeling.Inhibition of NF-κB pathway.Mouse MI model tandfonline.com
Attenuation of Cardiac HypertrophyInhibited cardiomyocyte hypertrophy.Suppression of galectin-3 expression via ALKBH5.Ang II-induced and TAC-induced hypertrophy models tandfonline.com

Regulation of Lipid Metabolism in Hepatic Cell Lines

Tanshinone IIA has been shown to modulate lipid metabolism in hepatic cells, suggesting its potential for addressing conditions like nonalcoholic fatty liver disease (NAFLD). nih.govresearchgate.net Its effects are primarily centered on inhibiting lipogenesis and reducing lipid accumulation. nih.govresearchgate.net

In studies using HepG2 and Huh 7 hepatic cell lines, Tanshinone IIA significantly inhibited the gene expression of key enzymes involved in de novo lipogenesis, including fatty acid synthase (FASN), acetyl-CoA carboxylase 1 (ACC1), and stearoyl-CoA desaturase 1 (SCD1). nih.govresearchgate.net It also increases the phosphorylation of the ACC1 protein, which is a mechanism to inhibit its enzymatic activity. nih.govresearchgate.net

Furthermore, Tanshinone IIA can suppress fatty acid-induced lipogenesis and triglyceride (TG) accumulation in HepG2 cells. nih.govresearchgate.net The underlying mechanism involves the downregulation of the sterol regulatory element-binding protein 1 (SREBP1), a master transcriptional regulator of lipogenesis. nih.govresearchgate.net Tanshinone IIA also attenuates the lipogenic gene expression mediated by the liver X receptor α (LXRα). nih.govresearchgate.net Molecular docking studies predict that Tanshinone IIA binds to the ligand-binding domain of LXRα, which may attenuate its transcriptional activation. nih.gov

In addition to its effects on lipogenesis, Tanshinone IIA also influences cholesterol homeostasis. It has been shown to increase the amount of low-density lipoprotein receptor (LDLR) and enhance LDL uptake in HepG2 cells through post-transcriptional regulation. plos.org This is achieved by down-regulating the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes LDLR degradation. plos.org The reduction in PCSK9 is mediated by the increased nuclear accumulation of the transcription factor FoxO3a. plos.org

Regulation of Lipid Metabolism by Tanshinone IIA in Hepatic Cells

ProcessEffectMechanism/TargetCell LineReference
De Novo LipogenesisInhibition of gene expression of FASN, ACC1, SCD1.Downregulation of SREBP1, attenuation of LXRα activity.HepG2, Huh 7 nih.govresearchgate.net
Lipid AccumulationSuppression of fatty-acid-induced lipogenesis and TG accumulation.-HepG2 nih.govresearchgate.net
Cholesterol HomeostasisIncreased LDLR protein levels and LDL uptake.Downregulation of PCSK9 gene expression via FoxO3a.HepG2 plos.org

Anti-fibrotic Effects in Animal Models of Organ Fibrosis

Tanshinone IIA has demonstrated notable anti-fibrotic effects in preclinical models of liver and lung fibrosis. nih.govejh.it

Mechanisms in Hepatic Fibrosis Models

In animal models of liver fibrosis, Tanshinone IIA has been shown to significantly improve liver function and reduce the extent of fibrosis. nih.govnih.gov A meta-analysis of animal studies concluded that its therapeutic effects are mediated through several mechanisms, including reducing inflammation, inhibiting immunity, anti-apoptotic processes, and inhibiting the activation of hepatic stellate cells (HSCs). nih.govnih.gov

Recent studies have elucidated the role of the Yes-associated protein (YAP) signaling pathway in the anti-fibrotic action of Tanshinone IIA. In a bile duct ligation (BDL)-induced liver fibrosis model in mice, Tanshinone IIA treatment alleviated liver fibrosis, reduced histological damage, and lowered serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). ejh.it It also suppressed the activation of HSCs and collagen production by inhibiting the YAP signaling pathway. ejh.it The therapeutic effect of Tanshinone IIA was reversed by a YAP agonist, confirming the importance of this pathway. ejh.it

Furthermore, Tanshinone IIA has been found to regulate the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway, which is a central pathway in the pathogenesis of fibrosis. spandidos-publications.com In a rat model of non-alcoholic steatohepatitis-related fibrosis, Tanshinone IIA suppressed the increased expression of TGF-β1, Smad2, and Smad3, while increasing the expression of the inhibitory Smad7. spandidos-publications.com This modulation of the Smad pathway contributes to its anti-fibrotic effects. spandidos-publications.com

Mechanisms in Pulmonary Fibrosis Models

Tanshinone IIA has also shown promise as a potent agent against pulmonary fibrosis (PF). A systematic review and meta-analysis of preclinical studies revealed that in animal models of PF, treatment with Tanshinone IIA significantly reduced the fibrotic score and the levels of collagen I, collagen III, and hydroxyproline. nih.gov The potential mechanisms for its beneficial effects in PF include reducing inflammation, anti-oxidation, and suppressing the activation of TGF-β1. nih.govresearchgate.net

In models of silica-induced pulmonary fibrosis, Tanshinone IIA has been reported to attenuate fibrosis by activating the Nrf2/Trx/TrxR axis. mdpi.com It also mediates the Nrf2-dependent inhibition of NOX4 expression, epithelial-mesenchymal transition (EMT), and the TGF-β1/Smad signaling pathway. mdpi.com By activating the Nrf2/GSH signaling pathway, Tanshinone IIA inhibits myofibroblast activation and proliferation. mdpi.com

Studies using bleomycin-induced pulmonary fibrosis models have also highlighted the role of Tanshinone IIA in inhibiting the TGF-β-dependent epithelial to mesenchymal transition. scispace.com

Other Investigated Biological Activities in Preclinical Settings

Beyond its effects on cardiovascular and fibrotic diseases, Tanshinone IIA has been investigated for a range of other biological activities in preclinical models.

Anti-cancer Activity : Tanshinone IIA has demonstrated broad-spectrum anti-cancer potential in numerous in vitro and in vivo studies. nih.govnih.govdovepress.com It can inhibit the growth and proliferation of various cancer cell lines, including those from gastric, colon, breast, and ovarian cancers, as well as melanoma and leukemia. nih.govnih.gov Its anti-cancer mechanisms are diverse and include inducing apoptosis, causing cell cycle arrest, inhibiting invasion and migration, and inducing autophagy. nih.govnih.gov For instance, in ovarian cancer cells, it activates caspases-3, -8, and -9 and decreases the expression of Bcl-2. nih.gov It can also suppress the PI3K/Akt/mTOR and other signaling pathways. nih.gov

Neuroprotective Effects : Tanshinone IIA has shown significant neuroprotective potential in various models of neurological diseases. nih.govnih.gov It can cross the blood-brain barrier and exerts its effects through anti-apoptotic, anti-inflammatory, and antioxidant activities. nih.gov In a pig ischemic stroke model, Tanshinone IIA-loaded nanoparticles reduced lesion volumes and improved neurological function. oup.com In models of Alzheimer's disease, it has been shown to attenuate the development of astrocytes and lower NF-κB levels, thereby exerting neuroprotective and anti-inflammatory effects. dovepress.comnih.gov Incubation of mesenchymal stem cells with Tanshinone IIA enhanced their neuroprotective effects in a rat model of neuroinflammation. nih.gov

Anti-inflammatory and Immunomodulatory Effects : Tanshinone IIA possesses extensive immunomodulatory and anti-inflammatory properties. dovepress.comnih.gov It reduces the production of inflammatory mediators and regulates the function and activation of immune cells. dovepress.comnih.gov In human adipocytes, it has been shown to counteract the inflammatory response induced by TNF-α by downregulating the expression of chemokines and cytokines. mdpi.com These effects are thought to be mediated by inhibiting signaling pathways like MAPK and transcription factors such as NF-κB. mdpi.com

Renal Protective Effects in Kidney Disease Models

Information regarding the renal protective effects of the specific compound Tanshinone IIA-d6 in preclinical kidney disease models is not available in the reviewed scientific literature. Research in this area has been conducted using the non-deuterated parent compound, Tanshinone IIA. smolecule.com Studies on Tanshinone IIA have shown various effects in models of diabetic nephropathy, chronic kidney disease, and drug-induced renal injury, where it has been observed to reduce markers of kidney damage and inflammation. smolecule.com

Hair Loss Inhibition in Animal Models

Information regarding the hair loss inhibitory effects of the specific compound this compound in animal models is not available in the reviewed scientific literature. Preclinical research into the therapeutic potential for hair loss has been performed with the non-deuterated parent compound, Tanshinone IIA. fluoroprobe.com Specifically, studies using Tanshinone IIA in testosterone-induced hair loss models in mice have indicated that it may mitigate hair loss by inhibiting NADPH oxidase activity and reducing oxidative stress. fluoroprobe.com

Investigation of Metabolism and Pharmacokinetics of Tanshinone Iia D6 in Preclinical Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Preclinical studies on Tanshinone IIA reveal a complex pharmacokinetic profile characterized by extensive metabolism and specific distribution patterns. After oral administration in rats, Tanshinone IIA is primarily detected in plasma as its glucuronidated conjugate, with only small quantities of the unchanged compound present. nih.gov The compound is predominantly excreted into the bile and feces, also mainly in the form of its glucuronide conjugate, with urinary excretion being a minor pathway. nih.gov

Tanshinone IIA exhibits wide tissue distribution. nih.gov Notably, it shows very high accumulation in the lungs, while its penetration into the brain and testes is limited. nih.gov The plasma concentration-time profiles for orally administered Tanshinone IIA often show multiple peaks, which may be indicative of enterohepatic recirculation. nih.gov Studies involving rats with bile duct cannulation support this, showing that Tanshinone IIA glucuronides can be hydrolyzed in the gut, allowing the parent compound (aglycone) to be reabsorbed and subsequently re-excreted into the bile as conjugates. nih.gov

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial for predicting a compound's behavior in vivo. nuvisan.com These assays typically utilize liver microsomes or hepatocytes from various species to determine parameters like intrinsic clearance (CLint). nuvisan.comnih.gov Liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like Cytochrome P450s (CYPs), are frequently used to investigate Phase I metabolism. evotec.com Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism. nih.govspringernature.com

For Tanshinone IIA, studies using rat liver microsomes have successfully identified several metabolites. nih.gov Incubating Tanshinone IIA with rat liver microsomes led to the formation of three primary hydroxylated metabolites. nih.gov Such studies are fundamental for understanding the intrinsic metabolic pathways before assessing the influence of deuteration. The stability of a compound in these systems is typically measured by the rate of disappearance of the parent compound over time. springernature.com

ParameterDescriptionRelevance
Test System Liver microsomes or hepatocytes from preclinical species (e.g., rat, human). nuvisan.comevotec.comMicrosomes are rich in Phase I CYP enzymes, while hepatocytes contain both Phase I and Phase II enzymes. evotec.comspringernature.com
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug. nih.govA key parameter used to predict in vivo metabolic clearance, bioavailability, and half-life. nih.gov
Half-life (t1/2) The time required for the concentration of the compound to reduce by half. nuvisan.comIndicates the metabolic stability of the compound in the test system. A longer half-life suggests greater stability. mdpi.com

In Vivo Metabolic Fate in Animal Species (e.g., Rat, Zebrafish)

In vivo studies in animal models confirm the metabolic pathways observed in vitro and provide insight into the complete ADME profile.

Rat Models: In rats, after intravenous administration, Tanshinone IIA is extensively metabolized into at least twelve different metabolites that have been identified in bile, urine, and feces. nih.gov The primary metabolic routes are hydroxylation and dehydrogenation (Phase I), followed by glucuronide conjugation (Phase II). nih.gov Bile is the main excretion route for both the parent compound and its metabolites, with two glucuronide conjugates (M9 and M12) being particularly abundant. nih.gov M12 was identified as the main metabolite of Tanshinone IIA in rats. nih.gov

Zebrafish Models: The zebrafish (Danio rerio) is increasingly used as a preclinical model for studying drug metabolism due to its genetic and physiological similarities to mammals, including the presence of metabolic enzymes like CYPs. nih.govmdpi.com Studies have shown that zebrafish can effectively model the mammalian Phase I metabolism of Tanshinone IIA. nih.govnih.gov When exposed to Tanshinone IIA, zebrafish produce metabolites primarily through hydroxylation, which is consistent with findings in rat models. nih.gov The ability of the zebrafish model to replicate mammalian metabolic pathways makes it a valuable tool for screening and predicting the metabolic fate of new chemical entities, including deuterated analogues. nih.govmdpi.com

Elucidation of Biotransformation Pathways and Metabolite Identification of Deuterated Analogues

The biotransformation of Tanshinone IIA is well-documented, providing a clear roadmap for predicting the metabolism of its deuterated forms. The primary modifications occur via Phase I and Phase II reactions.

Role of Cytochrome P450 Enzymes (CYP450) and Other Metabolic Enzymes

Cytochrome P450 (CYP450) enzymes, a superfamily of proteins primarily located in the liver, are central to Phase I metabolism of many drugs. openaccessjournals.com

For Tanshinone IIA, several CYP isozymes are involved:

In Rat Liver Microsomes: Studies indicate that CYP2C, CYP3A, and CYP2D are involved in the metabolism of Tanshinone IIA. nih.gov

In Human Liver Microsomes: Research has shown that CYP2A6 is the main enzyme responsible for the hydroxylation of Tanshinone IIA. researchgate.net Other isoforms, including CYP1A2, CYP3A4, and CYP2C19, have been implicated in its dehydrogenation and hydroxylation reactions. researchgate.net

Another enzyme, NAD(P)H: quinone acceptor oxidoreductase (NQO), is proposed to catalyze the hydrogenation of Tanshinone IIA and its metabolites, leading to the formation of semiquinone intermediates that are then conjugated. nih.gov

Phase I and Phase II Metabolic Reactions of Tanshinone IIA-d6

The metabolism of Tanshinone IIA, and by extension its deuterated analogue, proceeds through two main phases.

Phase I Reactions: These reactions introduce or expose functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. openaccessjournals.com For Tanshinone IIA, the principal Phase I pathways are:

Hydroxylation: This is a major metabolic pathway for Tanshinone IIA in both rats and zebrafish. nih.govnih.gov In rat liver microsomes, this leads to the formation of metabolites such as Tanshinone IIB, hydroxytanshinone IIA, and przewaquinone A. nih.govnih.gov

Dehydrogenation: This reaction is also a key metabolic route for Tanshinone IIA. nih.gov

Hydrogenation: A hydrogenized reaction, potentially catalyzed by NQO, forms semiquinone intermediates. nih.gov

Phase II Reactions: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. openaccessjournals.com

Glucuronidation: This is the predominant Phase II reaction for Tanshinone IIA. nih.gov In rats, five different glucuronide conjugates have been identified, which are primarily excreted in the bile. nih.gov These conjugates are formed from both the parent compound and its Phase I metabolites. nih.gov

MetaboliteProposed Structure/ReactionMetabolic PhaseReference
Tanshinone IIB HydroxylationPhase I nih.gov
Hydroxytanshinone IIA HydroxylationPhase I nih.govnih.gov
Przewaquinone A HydroxylationPhase I nih.govnih.gov
Dehydrotanshinone IIA DehydrogenationPhase I nih.gov
Glucuronide Conjugates (M9, M12, etc.) Conjugation of Tanshinone IIA or its metabolites with glucuronic acidPhase II nih.gov

Impact of Deuteration on Metabolic Rates and Pathway Shifting (Kinetic Isotope Effect)

The primary rationale for creating deuterated compounds like this compound is to leverage the kinetic isotope effect (KIE). The KIE is a phenomenon where substituting an atom with a heavier isotope (like replacing hydrogen with deuterium) can alter the rate of a chemical reaction. princeton.edu

The bond between carbon and deuterium (B1214612) (C-D) is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. princeton.edu Consequently, more energy is required to break a C-D bond. In drug metabolism, many Phase I reactions, particularly those catalyzed by CYP450 enzymes, involve the cleavage of a C-H bond as a rate-determining step. juniperpublishers.com

By strategically replacing hydrogen atoms with deuterium at the sites of metabolic attack on the Tanshinone IIA molecule, the following effects can be anticipated:

Increased Drug Exposure and Half-Life: A slower rate of metabolism can lead to a longer biological half-life and increased systemic exposure (AUC) of the parent drug. juniperpublishers.com

Metabolic Pathway Shifting: If the metabolism at the deuterated site is significantly slowed, the body may compensate by metabolizing the drug at alternative, non-deuterated sites. juniperpublishers.com This can change the ratio of metabolites formed compared to the non-deuterated parent compound. While deuteration is not known to create entirely new, unique metabolites, it can alter the quantitative metabolic profile. juniperpublishers.com

The precise impact of deuteration on this compound's pharmacokinetics would depend on which specific hydrogen atoms are replaced and their role in the rate-limiting steps of its metabolism. Investigating these effects is a key goal of preclinical studies with such deuterated analogues.

Tissue Distribution and Bioavailability in Animal Models

The distribution of a compound throughout the body and its bioavailability are critical parameters in determining its potential therapeutic efficacy. Studies in animal models provide foundational knowledge on how Tanshinone IIA, and by extension this compound, is absorbed, distributed, metabolized, and excreted.

Preclinical studies have demonstrated that Tanshinone IIA exhibits wide tissue distribution following administration. nih.gov However, the accumulation is not uniform, with preferential distribution to certain organs.

Following both intravenous and oral administration in rats, Tanshinone IIA has been shown to distribute preferentially into the reticuloendothelial system, with particularly high concentrations found in the liver and lungs. nih.gov This suggests that these organs are primary sites of either accumulation or metabolism. The clearance of Tanshinone IIA is primarily through bile and feces, mainly in the form of its glucuronidated conjugate, with a smaller amount excreted in the urine. nih.gov

A study investigating the tissue distribution of Tanshinone IIA in rats after oral administration of a complex herbal granule found that the compound could be detected in the lung, liver, heart, and brain. researchgate.net The concentration-time profiles in these tissues indicated dynamic changes over time, reflecting ongoing absorption, distribution, and elimination processes. researchgate.net

Interactive Table: Tissue Distribution of Tanshinone IIA in Rats

OrganKey Findings
Liver High accumulation observed. nih.gov Plays a significant role in the metabolism of the compound.
Lung Very high accumulation noted. nih.govnih.gov
Heart Detectable levels found, indicating distribution to cardiac tissue. researchgate.net
Brain Limited penetration observed. nih.govresearchgate.net
Testes Very limited penetration. nih.gov

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. The ability of a compound to cross this barrier is a crucial factor for its potential use in treating neurological conditions.

Studies on Tanshinone IIA indicate that it has limited penetration into the brain. nih.gov Research in rats has confirmed the presence of Tanshinone IIA in brain tissue, although at lower concentrations compared to other organs like the liver and lungs. researchgate.net

Despite this limited passive permeability, research suggests that Tanshinone IIA can exert protective effects on the BBB itself. In models of cerebral ischemia-reperfusion injury, Tanshinone IIA has been shown to protect the BBB from damage. nih.govnih.gov It can reduce BBB permeability to substances like Evans blue dye and inhibit the degradation of tight junction proteins that are essential for BBB integrity. nih.gov Furthermore, Tanshinone IIA has demonstrated a protective role against BBB injury induced by lipopolysaccharides (LPS) by suppressing oxidative stress and inflammatory responses. rsc.org

In vitro models using human brain microvascular endothelial cells have also been employed to investigate the effects of Tanshinone IIA on the BBB. These studies have shown that Tanshinone IIA can protect the BBB from hypoxia-reoxygenation injury, partly by reducing the activation of leukocytes and the release of damaging inflammatory mediators. nih.gov

Interactive Table: Blood-Brain Barrier Permeability and Effects of Tanshinone IIA

Study TypeModelKey FindingsCitation
In vivoRatLimited penetration into the brain. nih.gov
In vivoRat (transient middle cerebral artery occlusion)Reduced BBB permeability to Evans blue; inhibited degradation of tight junction proteins. nih.gov
In vivoMouse (LPS-induced brain injury)Suppressed the enhancement of BBB permeability. rsc.org
In vitroHuman brain microvascular endothelial cellsProtected against leukocyte-associated hypoxia-reoxygenation injury. nih.gov

Advanced Analytical Methodologies for Tanshinone Iia D6 Research

Quantitative Analysis in Biological Matrices using Deuterated Internal Standards

The primary application of Tanshinone IIA-d6 is as an internal standard (IS) for the accurate quantification of Tanshinone IIA in complex biological samples such as plasma, urine, bile, and tissue homogenates. The principle relies on adding a known quantity of the deuterated standard to the biological sample before extraction. Since this compound has nearly identical physicochemical properties to the endogenous analyte (Tanshinone IIA), it experiences similar extraction recovery and ionization efficiency. By measuring the ratio of the analyte's signal to the internal standard's signal, precise quantification can be achieved, compensating for any sample loss or matrix effects.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and most robust method for the quantitative analysis of Tanshinone IIA in biological matrices, heavily relying on this compound as an internal standard. This technique offers unparalleled sensitivity and selectivity, allowing for the detection of minute quantities of the analyte.

In a typical LC-MS/MS workflow, the sample is first subjected to a separation process using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). This separates Tanshinone IIA from other endogenous compounds in the matrix. The eluent is then introduced into a mass spectrometer. The instrument is usually a triple quadrupole mass spectrometer operated in the selected reaction monitoring (SRM) mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) of both Tanshinone IIA and this compound is selected, fragmented, and a specific product ion for each is monitored. This two-stage mass filtering significantly reduces background noise and enhances specificity.

Research studies have successfully developed and validated LC-MS/MS methods for pharmacokinetic and metabolism studies of Tanshinone IIA in various biological samples, including rat plasma, bile, urine, and feces. These methods demonstrate good linearity over a wide concentration range and exhibit high precision and accuracy, with deviations typically within 15%.

Table 1: Examples of LC-MS/MS Parameters for Tanshinone IIA Analysis
ParameterMethod 1 (Plasma)Method 2 (Bile, Urine, Feces)
Chromatographic ColumnShim-pack VP-ODS C18Agilent Zorbax Extend C18
Mobile PhaseAcetonitrile (B52724) and waterGradient of 0.05% formic acid in acetonitrile and 0.05% formic acid in water
Ionization ModeElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Detection ModeSelected Reaction Monitoring (SRM)Full-scan and MSn
Internal StandardDiazepam (in some studies); this compound is idealNot specified, but ideal for this compound
Linear Range2-200 ng/mLNot specified for quantification
Reference mdpi.com researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is used less frequently for the analysis of tanshinones compared to LC-MS. The primary limitation is the thermolability of many tanshinone compounds, including Tanshinone IIA, which can degrade at the high temperatures required for GC analysis. mdpi.com Furthermore, the polarity of these compounds often necessitates derivatization to increase their volatility, adding complexity to the sample preparation process.

However, GC-MS has been effectively utilized in specific research contexts, such as analyzing the volatile components of Salvia miltiorrhiza or for metabolomic studies focusing on biosynthetic intermediates. nih.govpnas.org In studies investigating the biosynthetic pathways of tanshinones, GC-MS has been used to identify and quantify intermediates like miltiradiene (B1257523) and ferruginol. nih.govpnas.org While this compound is not commonly cited in GC-MS literature, its use as an internal standard would follow the same principles as in LC-MS, provided the derivatization and chromatographic conditions are suitable for both the analyte and the standard.

Spectroscopic Characterization for Research Purposes

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of research-grade materials like this compound. These methods provide detailed information about the molecule's atomic composition and structural arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Purity Confirmation for Research Materials

In the ¹H NMR spectrum of standard Tanshinone IIA, specific protons give rise to characteristic signals (peaks) at distinct chemical shifts. When protons are replaced by deuterium (B1214612) atoms, as in this compound, the corresponding signals disappear from the ¹H NMR spectrum. This absence of specific peaks provides definitive evidence of successful deuteration. For example, if the methyl groups were deuterated, the sharp singlets corresponding to these protons in the standard Tanshinone IIA spectrum would be absent in the spectrum of the d6 analog.

¹³C NMR is also employed for structural confirmation, as the carbon skeleton remains unchanged, producing a spectrum very similar to the non-deuterated compound. pnas.org qNMR (quantitative NMR) can also be used to determine the purity of the material by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration. pnas.org

Table 2: Comparison of Key ¹H NMR Signals for Tanshinone IIA and Expected Changes for a Hypothetical this compound (in DMSO-d6)
Proton AssignmentTanshinone IIA Chemical Shift (δ ppm)Expected Observation for this compound
Aromatic Protons~7.5-8.0Signals remain
Furan (B31954) Ring Proton~7.2Signal remains
Methyl Protons (-CH₃)~2.3Signal would be absent if this group is deuterated
Aliphatic Protons (-CH₂-)~1.6-3.2Signals would be absent or show altered splitting if adjacent to deuterated positions

Note: The exact positions of deuteration in commercially available this compound would determine which specific signals are absent.

UV-Vis and Fluorescence Detection in Research Assays

The naphthoquinone core structure of Tanshinone IIA gives it inherent ultraviolet-visible (UV-Vis) absorption and fluorescent properties. These characteristics are exploited in various research assays. UV-Vis spectroscopy is commonly used as a detection method in HPLC analysis, where the absorbance of the compound is measured as it elutes from the column. nih.gov

The intrinsic fluorescence of Tanshinone IIA has also been utilized. For instance, research has been conducted to develop fluorescent probes based on the tanshinone structure for the detection of other molecules. acs.org In cell-based assays, fluorescence microscopy can be used to investigate the interaction or localization of tanshinone derivatives within cells. oup.com

Since the incorporation of deuterium atoms in this compound does not significantly alter the electronic structure of the chromophore, its UV-Vis and fluorescence spectra are expected to be virtually identical to those of non-deuterated Tanshinone IIA. This means these methods cannot distinguish between the analyte and the deuterated standard but are useful for general detection purposes in assays where mass discrimination is not required.

Advanced Imaging Techniques for In Vivo Distribution Studies

While the biodistribution of Tanshinone IIA is traditionally studied by administering the compound to animal models and subsequently measuring its concentration in various organs via LC-MS/MS analysis of tissue homogenates, advanced imaging techniques offer the ability to visualize this distribution in situ.

Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules directly on thin sections of tissue. Techniques like Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI have been successfully applied to visualize the localization of tanshinones within the root periderm of Salvia miltiorrhiza. nih.govnih.govnih.gov This approach provides a detailed picture of where the compound accumulates in tissues. While not yet widely reported for in vivo distribution studies of exogenously administered this compound, MSI holds significant potential for such applications, allowing for precise localization in target organs and tumors without the need for radioactive labels.

Positron Emission Tomography (PET) is another powerful in vivo imaging modality. Studies have used PET imaging with tracers like ¹⁸F-FDG to monitor the metabolic response of tumors to Tanshinone IIA therapy. nih.gov In one study, ¹⁸F-FES PET/CT imaging was used to monitor the early response of estrogen receptor-positive breast cancers to combination therapy involving Tanshinone IIA. While these studies use secondary tracers to measure a biological effect, direct imaging of the drug would require radiolabeling Tanshinone IIA itself (e.g., with ¹¹C or ¹⁸F). The development of a radiolabeled Tanshinone IIA tracer would enable dynamic, whole-body visualization of its pharmacokinetic profile and target engagement in real-time.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Molecular Targets and Pathways of Tanshinone IIA-d6

The parent compound, Tanshinone IIA, is known to interact with a wide array of molecular targets and signaling pathways, exerting effects such as anti-inflammatory, anti-oxidative, and anti-cancer activities. mdpi.comnih.govdovepress.com Its mechanisms often involve the modulation of key cellular cascades, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. nih.govfrontiersin.orgdovepress.comfrontiersin.orgfrontiersin.org A primary future direction for this compound research is to systematically investigate how deuteration impacts these interactions.

The introduction of deuterium (B1214612) atoms at metabolically active sites can significantly slow down the rate of enzymatic breakdown due to the kinetic isotope effect (KIE). This metabolic stabilization would lead to higher and more sustained plasma concentrations of the parent molecule. Consequently, research should focus on whether this increased exposure amplifies the known effects of Tanshinone IIA on its established targets or reveals novel interactions that are not observable with the more rapidly metabolized, non-deuterated form. Molecular docking studies have previously predicted the binding of Tanshinone IIA to numerous targets. nih.govnih.gov These computational models can be refined for this compound to predict altered binding kinetics or affinities, guiding experimental validation.

Future preclinical studies should employ a target-based screening approach to compare the bioactivity of this compound against its non-deuterated counterpart on a panel of known Tanshinone IIA-responsive proteins. This would clarify whether the benefits of deuteration are primarily pharmacokinetic or if they also involve pharmacodynamic modifications.

Table 1: Potential Molecular Targets for this compound Investigation (Based on Tanshinone IIA Data)

Target CategorySpecific TargetsAssociated PathwayPotential Research Focus for this compound
Protein KinasesPIK3R1, AKT1, SRC, MAPK1, EGFRPI3K/Akt Signaling, MAPK SignalingInvestigate enhanced or prolonged inhibition due to increased bioavailability. nih.govresearchgate.net
Transcription FactorsNF-κB, Nrf2, STAT3Inflammation, Oxidative Stress Response, Cell ProliferationAssess sustained modulation of transcriptional activity. mdpi.comfrontiersin.orgnih.gov
Apoptosis RegulatorsBcl-2, Bax, Caspase-3Intrinsic Apoptosis PathwayDetermine if a lower concentration of the d6-variant is sufficient to trigger apoptosis. frontiersin.orgfrontiersin.org
Growth Factor ReceptorsIGF1R, VEGFRCell Growth and AngiogenesisExamine the impact of sustained exposure on receptor downregulation or inhibition. nih.govfrontiersin.org

Rational Design of this compound Derivatives with Enhanced Research Properties

This compound itself is a product of rational design, created to have enhanced properties for research, primarily as an internal standard in mass spectrometry-based quantification or as a tool to study metabolism. Future research can build upon this by designing second-generation derivatives that combine deuteration with other structural modifications to the tanshinone core.

The principle of rational drug design involves making targeted chemical changes to a lead compound to improve its properties. windows.netacs.org While the "d6" modification in this compound enhances metabolic stability, other properties such as aqueous solubility and target specificity remain challenges, as they are for the parent compound. mdpi.com Future design strategies could involve:

Hybrid Molecules: Synthesizing hybrid compounds that attach a water-solubilizing moiety (like in the derivative Sodium Tanshinone IIA Sulfonate) to the this compound backbone. nih.gov This would create a molecule with both improved solubility and enhanced metabolic stability, making it a superior tool for in vitro and in vivo studies.

Target-Specific Modifications: Altering other functional groups on the deuterated scaffold to increase affinity for a specific desired target (e.g., a particular kinase or receptor) while reducing off-target effects. windows.net

Site-Selective Deuteration: Exploring the synthesis of Tanshinone IIA analogs with deuterium placed at different positions. This could help to selectively block specific metabolic pathways while allowing others to proceed, providing a finer tool to dissect its metabolic fate and mechanism of action.

These rationally designed derivatives would serve as highly specialized molecular probes to explore the pharmacology of the tanshinone scaffold with unprecedented precision.

Application of Omics Technologies to Further Elucidate Research Mechanisms

Omics technologies offer a powerful, unbiased approach to understanding the global cellular response to a chemical compound. Applying these techniques to this compound is a crucial next step in elucidating its mechanism of action, especially in comparison to its non-deuterated parent. uri.edu Integrated transcriptomic and proteomic analyses have already been used to study the biosynthesis and effects of Tanshinone IIA. frontiersin.orgnih.govrsc.org

Metabolomics: This is the most direct application. By treating biological systems (e.g., liver microsomes, cell cultures, or animal models) with Tanshinone IIA and this compound and analyzing the resulting metabolites, researchers can precisely map how deuteration alters the compound's metabolic fate. This can identify the specific enzymes inhibited by the C-D bond and uncover any "metabolic switching," where the molecule is shunted to alternative metabolic pathways. musechem.com

Transcriptomics (RNA-Seq) and Proteomics: These methods can provide a global snapshot of how cells or tissues respond to treatment. A comparative analysis of cells treated with Tanshinone IIA versus this compound could reveal significant differences in gene and protein expression. mdpi.com Due to its longer half-life, the d6 variant might induce more profound or sustained changes in pathways related to stress response, cell cycle, and apoptosis, providing deeper insight into its long-term effects. frontiersin.org

Genomics: While less common for studying drug mechanisms, genomic approaches could identify genetic markers in cell lines that confer sensitivity or resistance to this compound, helping to identify patient populations that might respond differently.

Table 2: Application of Omics Technologies in this compound Research

Omics TechnologyResearch Application for this compoundKey Questions to Address
Metabolomics Comparative analysis of metabolites from Tanshinone IIA and this compound.How does deuteration alter the metabolic profile? Is metabolic switching observed? rsc.org
Transcriptomics Differential gene expression analysis in cells treated with d6 vs. non-d6 forms.Does sustained exposure from the d6 form lead to different or more pronounced gene regulation? mdpi.comfrontiersin.org
Proteomics Differential protein expression and post-translational modification analysis.Which signaling pathways show sustained activation or inhibition with the d6 variant? nih.gov
Genomics Screening of genetically diverse cell lines for sensitivity.Are there genetic factors that influence the cellular response to deuterated tanshinones?

Development of Advanced In Vitro and In Vivo Models for this compound Investigations

To fully understand the translational potential and challenges of deuteration, research on this compound must move beyond standard preclinical models. While conventional cancer cell lines and rodent models are useful, more sophisticated systems are needed to accurately predict human outcomes. nih.govresearchgate.net

Advanced In Vitro Models:

Human-derived Systems: Utilizing primary human cells, human liver microsomes, and S9 fractions to directly compare the metabolism of Tanshinone IIA and this compound in a human-relevant context.

3D Organoids and Spheroids: These models better mimic the complex three-dimensional environment of human tissues and tumors. Studying the effects of this compound in tumor organoids derived from patients could provide valuable insights into its potential efficacy.

Microfluidic "Organ-on-a-Chip" Models: These systems can simulate the interaction between different organs (e.g., liver and tumor), allowing for the study of how metabolism in one tissue affects the compound's activity in another.

Advanced In Vivo Models:

Humanized Animal Models: The kinetic isotope effect is highly dependent on the specific enzymes involved (e.g., cytochrome P450 isoforms), which can differ significantly between rodents and humans. Therefore, using mice with "humanized" livers (containing human hepatocytes) would provide a more accurate assessment of the metabolic advantages of this compound.

Patient-Derived Xenograft (PDX) Models: Implanting tumor tissue from a human patient into an immunodeficient mouse creates a model that better retains the characteristics of the original tumor. Testing this compound in PDX models would offer a more robust evaluation of its anti-cancer potential.

Addressing Challenges in Preclinical Research and Mechanistic Understanding of Deuterated Natural Products

While deuteration offers exciting possibilities, it also presents unique challenges that must be addressed in preclinical research. informaticsjournals.co.inresearchgate.net

Metabolic Switching: The most significant challenge is the potential for metabolic switching. Blocking a primary metabolic site via deuteration can cause the body to metabolize the compound through alternative, minor pathways. musechem.com This can generate novel metabolites with unknown pharmacological or toxicological profiles, complicating the interpretation of research findings.

Magnitude of the Isotope Effect: The C-D bond is stronger than the C-H bond, but the resulting change in metabolic rate (the KIE) can vary widely depending on the specific enzyme and the rate-limiting step of the reaction. informaticsjournals.co.in An effect observed in vitro may not be significant enough in vivo to produce a meaningful change in the pharmacokinetic profile.

Translational Gaps: As mentioned, differences in metabolic enzymes between preclinical animal models and humans can lead to a failure to translate the benefits of deuteration. What works in a rat may not work in a human, and vice versa. musechem.com

Synthesis and Purity: The synthesis of complex deuterated natural products like this compound can be challenging and costly. Ensuring high isotopic purity is critical, as any contamination with the non-deuterated form could confound experimental results.

Unintended Pharmacodynamic Effects: The altered pharmacokinetic profile resulting from deuteration leads to changes in drug exposure (both concentration and duration). Sustained target engagement could lead to unforeseen toxicity or off-target effects that are not observed with the transient exposure of the parent compound.

Future research must proactively address these challenges through careful experimental design, the use of human-relevant models, and comprehensive toxicological and metabolic profiling.

Q & A

Q. What are the primary molecular targets and mechanisms of Tanshinone IIA in cancer models?

Tanshinone IIA inhibits NF-κB and AP-1 DNA binding, suppresses mTOR translation, and downregulates VEGF transcription, contributing to antiproliferative and pro-apoptotic effects. Key methodologies include:

  • Western blotting for protein expression analysis (e.g., p38 MAPK phosphorylation) .
  • RT-PCR to quantify VEGF mRNA levels .
  • Gene expression microarrays to identify upregulated/downregulated genes involved in apoptosis and cell cycle regulation (e.g., survivin, ERCC1) .

Q. What in vitro methods are commonly used to assess Tanshinone IIA’s cytotoxicity and apoptosis-inducing effects?

  • CCK-8 assay : Measures cell viability and IC50 values (e.g., IC50 = 0.25 µg/ml in breast cancer cells) .
  • Flow cytometry : Quantifies apoptosis via Annexin V/PI staining .
  • Colony formation and BrdU incorporation assays : Evaluates long-term proliferation inhibition .

Q. How can researchers quantify Tanshinone IIA in plant extracts or pharmaceutical formulations?

  • HPLC : Validated as a reference method for purity assessment (≥98%) .
  • Near-infrared (NIR) spectroscopy : Combined with partial least squares (PLS) regression for rapid quantification .
  • UV spectrophotometry : Measures absorbance at 269 nm using tanshinone IIA calibration curves .

Q. What experimental models are standard for studying Tanshinone IIA’s cardiovascular effects?

  • Rat myocardial infarction-reperfusion injury (MI/RI) models : Evaluates NLRP3 inflammasome regulation and Th17 cell differentiation .
  • Human cardiac fibroblast cultures : Assesses collagen deposition and elastogenesis modulation .

Advanced Research Questions

Q. How can contradictory data on Tanshinone IIA’s anti-inflammatory vs. pro-apoptotic effects be resolved?

Discrepancies arise from context-dependent signaling (e.g., NLRP3 inflammasome inhibition in MI/RI vs. caspase-3 activation in cancer). Strategies include:

  • Single-cell RNA sequencing (scRNA-seq) : Resolves cell-type-specific responses (e.g., cardiac immune cell dynamics post-treatment) .
  • Multi-omics integration : Combines transcriptomic, proteomic, and metabolomic data to map pathway cross-talk .

Q. What methodologies optimize combinatorial studies of Tanshinone IIA with other bioactive compounds?

  • Synergy screening : Uses WST-1 assays to test combinations (e.g., tanshinone IIA + resveratrol in HepG2 cells) .
  • Isobologram analysis : Quantifies additive/synergistic effects via dose-response matrices .

Q. How do pharmacokinetic properties influence discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic modeling : Tracks metabolite stability (e.g., danshensu, cryptotanshinone) using HPLC in plasma .
  • Orthotopic xenografts : Validates in vitro findings (e.g., 44.91% tumor reduction in breast cancer models) .

Q. What advanced techniques identify novel targets of Tanshinone IIA?

  • Network pharmacology : Integrates Agilent Literature Search (ALS) and STITCH databases to map drug-target interactions (e.g., ADPRTL1 as a potential target) .
  • CRISPR-Cas9 screening : Validates gene knockout effects on apoptosis pathways .

Q. How can core-shell nanoparticles enhance Tanshinone IIA delivery?

  • Coaxial electrospray : Fabricates multifunctional capsules for controlled release .
  • Molecularly imprinted polymers (MIPs) : Improves selectivity in drug separation using computational simulations .

Q. What computational methods predict Tanshinone IIA’s electronic properties and solvent interactions?

  • Density functional theory (DFT) : Models geometric structures and absorption spectra (e.g., solvent-induced red/blue shifts) .
  • Time-dependent DFT (TD-DFT) : Simulates electronic transitions in ethanol solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.